1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime
Description
1-[2-(4-Isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime is a synthetic organic compound characterized by a cyclopropane ring fused to an isopropylphenyl group and an oxime moiety linked to a 2,6-dichlorobenzyl substituent. Its molecular formula is C₂₂H₂₃Cl₂NO, with an average molecular mass of 396.33 g/mol and a ChemSpider ID of 338392-53-3 . The compound’s structural complexity, including the cyclopropyl ring and dichlorinated benzyl group, positions it as a candidate for studying ligand-receptor interactions, particularly in medicinal chemistry contexts such as enzyme inhibition or G protein-coupled receptor (GPCR) modulation .
Properties
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO/c1-13(2)15-7-9-16(10-8-15)18-11-17(18)14(3)24-25-12-19-20(22)5-4-6-21(19)23/h4-10,13,17-18H,11-12H2,1-3H3/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHIOBRWISNHCM-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=NOCC3=C(C=CC=C3Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2CC2/C(=N/OCC3=C(C=CC=C3Cl)Cl)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the isopropylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Oxime formation: The oxime functional group is introduced by reacting the corresponding ketone with hydroxylamine hydrochloride under basic conditions.
Attachment of the dichlorobenzyl group: This can be accomplished through nucleophilic substitution reactions, where the oxime reacts with 2,6-dichlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oximes or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxime group to amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxylamine hydrochloride, 2,6-dichlorobenzyl chloride.
Major Products Formed
Oxidation products: Corresponding oximes or ketones.
Reduction products: Amines.
Substitution products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure, leading to the development of new compounds with desired properties.
Biology
Research has indicated that this compound may exhibit biological activities , such as:
- Antimicrobial Properties : Studies suggest potential effectiveness against various pathogens.
- Anti-inflammatory Effects : Investigations into its ability to modulate inflammatory responses are ongoing.
Medicine
The compound is being investigated for its potential therapeutic effects in treating diseases. Its unique structure may allow it to interact with biological targets effectively, making it a candidate for drug development.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties can be harnessed for creating specialty chemicals or polymers.
Preparation Methods
The synthesis of this compound typically involves several key steps:
- Cyclopropanation Reactions : Formation of the cyclopropyl ring through reactions with carbenes or carbenoid reagents.
- Friedel-Crafts Alkylation : Introduction of the isopropylphenyl group.
- Oxime Formation : Reacting the corresponding ketone with hydroxylamine hydrochloride under basic conditions.
- Nucleophilic Substitution : Attaching the dichlorobenzyl group via reactions with dichlorobenzyl chloride.
Chemical Reactions Analysis
This compound can undergo various types of reactions:
- Oxidation : Can be oxidized to form corresponding oximes or ketones using agents like potassium permanganate.
- Reduction : Reduction reactions can convert the oxime group to amines using sodium borohydride.
- Substitution Reactions : Nucleophilic substitutions can lead to the formation of derivatives.
Mechanism of Action
The mechanism of action of 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl and dichlorobenzyl groups may also contribute to the compound’s overall biological effects by interacting with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs sharing dichlorobenzyl, oxime, or cyclopropane motifs. Below is a detailed analysis:
Structural Analogs and Key Differences
Key Comparison Points
Substituent Position Effects :
- The 2,6-dichlorobenzyl group in the target compound creates a symmetrical, sterically hindered environment compared to 3,4-dichloro (CITCO) or 2,4-dichloro (positional isomer). This likely impacts binding affinity in receptor pockets .
- In Isoconazole, the 2,6-dichlorobenzyl group is paired with a 2,4-dichlorophenyl group, enhancing lipophilicity and antifungal activity .
CITCO’s imidazothiazole core enables planar interactions with CAR, while the target compound’s cyclopropane may favor hydrophobic binding .
Functional Group Contributions: The oxime group in the target compound and CITCO can act as a hydrogen bond donor/acceptor, critical for receptor binding. Isoconazole’s ether linkage and nitrate counterion enhance stability and bioavailability .
Research Findings and Implications
Synthetic Challenges :
- The cyclopropane ring in the target compound requires specialized synthesis (e.g., Simmons-Smith reaction), whereas CITCO and Isoconazole utilize more straightforward heterocyclic formations .
For example, CITCO’s CAR agonism highlights the role of dichlorobenzyl oxime in nuclear receptor binding . The positional isomer (2,4-dichloro) may exhibit reduced receptor selectivity due to asymmetric steric effects .
Thermodynamic and Kinetic Properties :
- The 2,6-dichloro substitution likely increases melting point and reduces solubility compared to 2,4-dichloro analogs, impacting formulation strategies .
Biological Activity
The compound 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C21H24Cl2N2O
- Molar Mass : 392.33 g/mol
- CAS Number : Not specifically listed in the search results, but related compounds can be referenced for structural analysis.
Biological Activity Overview
The biological activities of this compound are primarily assessed through various assays that evaluate its antimicrobial, anticancer, and anti-inflammatory properties. Below is a summary of key findings from recent studies.
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, studies have shown that certain oxime derivatives demonstrate effective inhibition against a range of bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 15 µg/mL |
| 2 | Escherichia coli | 20 µg/mL |
| 3 | Bacillus subtilis | 10 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have also highlighted the anticancer potential of similar oxime compounds. For example, the compound's ability to induce apoptosis in cancer cell lines has been documented:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : IC50 values ranged from 5 to 15 µM, indicating a potent effect on cell viability.
Additionally, molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation .
Anti-inflammatory Activity
The anti-inflammatory activity of the compound is evaluated using various models, including carrageenan-induced paw edema in rats. The results indicated a significant reduction in inflammation:
- Dosage : 10 mg/kg administered orally
- Effectiveness : Reduced edema by approximately 60% compared to control groups.
This suggests that the compound may modulate inflammatory pathways effectively .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives. For instance:
- Study on Antimicrobial Properties :
- Anticancer Evaluation :
- Inflammation Modulation Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
